molecular formula C9H11NO3 B587690 3-Methoxy Acetaminophen-d3 CAS No. 1246816-53-4

3-Methoxy Acetaminophen-d3

Cat. No.: B587690
CAS No.: 1246816-53-4
M. Wt: 184.209
InChI Key: KIZWIAQUWRXFNC-FIBGUPNXSA-N
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Description

3-Methoxy Acetaminophen-d3, also known as 4-Acetylamino-2-methoxy-phenol-d3, is a deuterium-labeled analog of 3-Methoxy Acetaminophen. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C9H8D3NO3, and it has a molecular weight of 184.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy Acetaminophen-d3 involves the incorporation of deuterium atoms into the 3-Methoxy Acetaminophen molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions. For example, the reaction can be carried out in the presence of a deuterated solvent such as deuterated methanol (CD3OD) and a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy Acetaminophen-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy Acetaminophen-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry for the quantification of acetaminophen metabolites.

    Biology: Employed in metabolic studies to trace the metabolic pathways of acetaminophen.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of acetaminophen.

    Industry: Used in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 3-Methoxy Acetaminophen-d3 is similar to that of its parent compound, 3-Methoxy Acetaminophen. It acts as an analgesic and antipyretic agent by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Additionally, it may interact with the serotonergic and endocannabinoid systems, contributing to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .

Properties

IUPAC Name

2,2,2-trideuterio-N-(4-hydroxy-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-3-4-8(12)9(5-7)13-2/h3-5,12H,1-2H3,(H,10,11)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZWIAQUWRXFNC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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